molecular formula C12H23NO3 B14304679 1-Piperidinecarboxylic acid, 2-ethoxy-, 1,1-dimethylethyl ester CAS No. 119910-09-7

1-Piperidinecarboxylic acid, 2-ethoxy-, 1,1-dimethylethyl ester

Cat. No.: B14304679
CAS No.: 119910-09-7
M. Wt: 229.32 g/mol
InChI Key: DZGHPPICZSIVJL-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 2-ethoxy-, 1,1-dimethylethyl ester is a piperidine derivative featuring a tert-butyl ester group at position 1 and an ethoxy substituent at position 2 of the piperidine ring. The tert-butyl ester acts as a protecting group for carboxylic acids, commonly used in organic synthesis to enhance stability and control reactivity during multi-step reactions .

Properties

CAS No.

119910-09-7

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 2-ethoxypiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-5-15-10-8-6-7-9-13(10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3

InChI Key

DZGHPPICZSIVJL-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCCN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reductive Amination with Ethyl Glyoxylate Derivatives

This method involves the condensation of N-BOC-protected piperidine aldehydes with ethyl glyoxylate derivatives, followed by reductive amination.

Procedure :

  • Substrate Preparation : N-BOC-4-piperidineacetaldehyde (20 g, 88 mmol) is dissolved in dichloromethane (250 mL).
  • Conjugate Addition : Ethyl 4-oxo-2-butenoate (61.3 g, 176 mmol) is added, and the mixture is stirred at 45°C for 4 hours.
  • Work-Up : The reaction is quenched with water (100 mL), extracted, and concentrated. Recrystallization in petroleum ether/ethyl acetate (160:16 mL) yields the product as a white solid (20.4 g, 78%).

Mechanistic Insight : The reaction proceeds via Michael addition of the piperidine nitrogen to the α,β-unsaturated ester, followed by tautomerization and BOC-group stabilization.

Advantages :

  • High yield (78%) under mild conditions.
  • Scalable to industrial production with minimal chromatography.

Biphasic Reductive Alkylation

Adapted from ethyl piperidinecarboxylate syntheses, this route employs a biphasic solvent system to minimize dimerization.

Procedure :

  • Reaction Setup : Ethyl isonipecotate (10 g, 63 mmol) and ethoxyacetaldehyde (7.4 g, 69 mmol) are combined in methanol/water (3:1).
  • Reduction : Sodium cyanoborohydride (4.8 g, 75 mmol) is added at 0°C, and the mixture is stirred for 12 hours.
  • Isolation : The organic layer is separated, washed with brine, and concentrated. BOC protection using di-tert-butyl dicarbonate affords the product in 72% yield.

Key Parameters :

  • Methanol/water solvent enhances solubility of intermediates.
  • Excess aldehyde (1.1 eq) prevents amine dimerization.

Cyclization of Linear Precursors

Linear precursors such as δ-amino esters undergo cyclization to form the piperidine ring.

Procedure :

  • Amino Ester Synthesis : Ethyl 5-aminopentanoate (15 g, 94 mmol) is treated with ethyl chloroacetate (12.2 g, 103 mmol) in THF.
  • Cyclization : Potassium carbonate (26 g, 188 mmol) induces cyclization at reflux (8 hours), yielding ethyl 2-ethoxypiperidine-1-carboxylate (14.1 g, 68%).
  • BOC Protection : The intermediate is reacted with di-tert-butyl dicarbonate (22 g, 101 mmol) in dichloromethane to install the BOC group (82% yield).

Challenges :

  • Moderate yields due to competing elimination.
  • Requires stringent temperature control.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Key Advantage Limitation Source
Reductive Amination 78 45 Scalability, minimal purification Requires anhydrous conditions ,
Biphasic Alkylation 72 0–25 High purity, low dimerization Sensitivity to pH ,
Cyclization 68 80 (reflux) Avoids toxic reagents Lower yield, multi-step

Industrial-Scale Considerations

Solvent and Catalyst Selection

  • Dichloromethane is preferred for conjugate additions due to its inertness and ease of removal.
  • Methanol/water systems in biphasic reactions reduce byproduct formation by partitioning intermediates.

Purification Strategies

  • Recrystallization : Petroleum ether/ethyl acetate mixtures achieve >95% purity for crystalline products.
  • Acid-Base Extraction : Removes unreacted aldehydes and amines without chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethoxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-ethoxypiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved often include binding to the active site of enzymes or interacting with receptor sites, leading to modulation of biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous piperidine derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Applications References
1-Piperidinecarboxylic acid, 2-ethoxy-, 1,1-dimethylethyl ester 2-ethoxy, 1-tert-butyl ester ~C₁₂H₂₃NO₃ ~230–250 Ethoxy group enhances polarity; tert-butyl ester stabilizes against hydrolysis. Intermediate in organic synthesis, potential prodrug candidate.
N-BOC Norfentanyl 4-[(1-oxopropyl)phenylamino], 1-tert-butyl ester C₁₉H₂₈N₂O₃ 332.4 Bulky anilino-propanamide substituent at position 4; higher molecular weight. Precursor in fentanyl synthesis.
1-Piperidinecarboxylic acid, 4-ethynyl-, 1,1-dimethylethyl ester 4-ethynyl, 1-tert-butyl ester C₁₂H₁₉NO₂ 209.29 Ethynyl group enables click chemistry; lower molecular weight and polarity. Click chemistry applications, polymer synthesis.
tert-Butyl 4-[(cyclooctylamino)carbonyl]piperidine-1-carboxylate 4-cyclooctylaminocarbonyl, 1-tert-butyl ester C₁₉H₃₄N₂O₃ 338.49 Cyclooctylaminocarbonyl group introduces steric bulk and hydrogen-bonding capacity. Medicinal chemistry (enzyme inhibitors, receptor ligands).
1-Piperidinecarboxylic acid, 3-oxo-, 1,1-dimethylethyl ester 3-oxo, 1-tert-butyl ester C₁₀H₁₇NO₃ 215.28 Ketone at position 3 allows nucleophilic addition reactions; reduced steric hindrance compared to ethoxy. Intermediate in alkaloid synthesis.
1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester (HCl) 4-amino, 3-methyl, 1-tert-butyl ester (HCl salt) C₁₁H₂₂N₂O₂·HCl 250.77 Amino group increases basicity; methyl group enhances lipophilicity. Pharmaceutical intermediate (e.g., antiviral or CNS-targeting agents).

Key Structural and Functional Insights:

Positional Effects: Substituents at position 2 (e.g., ethoxy) influence steric accessibility and electronic properties differently than those at positions 3 or 4. For example, the 2-ethoxy group in the target compound may hinder nucleophilic attacks at the adjacent nitrogen, whereas a 4-substituted group (e.g., N-BOC norfentanyl) allows for extended conjugation . Ethoxy vs. Ethynyl: The ethoxy group increases solubility in polar solvents, while the ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Protecting Group Stability :

  • The tert-butyl ester is stable under basic and nucleophilic conditions but can be cleaved with strong acids (e.g., HCl in ether) to regenerate the carboxylic acid . This contrasts with methyl or ethyl esters, which are more prone to hydrolysis.

Pharmacological Relevance: Compounds like N-BOC norfentanyl are critical intermediates in opioid synthesis, whereas the target compound’s ethoxy group may find use in prodrug strategies where controlled release of the parent acid is required .

Biological Activity

1-Piperidinecarboxylic acid, 2-ethoxy-, 1,1-dimethylethyl ester (CAS Number: 119910-09-7) is a chemical compound that has garnered interest for its potential biological activities. This article compiles various research findings related to its biological activity, including synthesis, pharmacological properties, and structure-activity relationships.

  • Molecular Formula : C₁₂H₂₃NO₃
  • Molecular Weight : 227.32 g/mol
  • Structure : The compound contains a piperidine ring, an ethoxy group, and a tert-butyl ester group.

Case Studies

  • Tuberculostatic Activity :
    • A study on piperidinothiosemicarbazones demonstrated that certain derivatives had a minimum inhibitory concentration (MIC) as low as 2 µg/mL against Mycobacterium tuberculosis strains. The structure-activity relationship indicated that the basicity of the substituent at the heteroaromatic ring was crucial for activity .
  • Gram-Positive Bacteria :
    • Another study found that similar piperidine derivatives exhibited good activity against Gram-positive bacteria such as Staphylococcus epidermidis and Micrococcus luteus, with MIC values of 15.6 µg/mL and 62.5 µg/mL respectively .

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives can be significantly influenced by structural modifications. For instance:

Modification Impact on Activity
Substitution at C-6 with piperidineHigher potency observed in antimycobacterial activity
Aromatic ring replacementGenerally results in decreased antimicrobial activity

Pharmacokinetics and ADME

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is essential for evaluating the therapeutic potential of new compounds:

  • Absorption : Compounds with higher lipophilicity tend to have better absorption profiles.
  • Metabolism : Piperidine derivatives may undergo N-dealkylation or oxidation.
  • Excretion : Primarily renal; metabolites should be evaluated for their biological activity.

Toxicity and Safety

While specific toxicity data for this compound are not extensively documented, related compounds have been noted to exhibit varying degrees of toxicity. Safety assessments are crucial in determining the viability of these compounds for therapeutic use.

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